5-(3-Chloro-5-fluorophenyl)-3-methyl-5-oxopentanoic acid
Description
5-(3-Chloro-5-fluorophenyl)-3-methyl-5-oxopentanoic acid is a substituted pentanoic acid derivative featuring a 3-chloro-5-fluorophenyl ketone group and a methyl substituent at the third carbon of the pentanoic acid chain. The compound’s structure combines halogenated aromatic moieties with a ketone and carboxylic acid group, which are common pharmacophores in drug design.
Properties
IUPAC Name |
5-(3-chloro-5-fluorophenyl)-3-methyl-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFO3/c1-7(3-12(16)17)2-11(15)8-4-9(13)6-10(14)5-8/h4-7H,2-3H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEIXPYIFIYKIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC(=CC(=C1)Cl)F)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701213099 | |
| Record name | 3-Chloro-5-fluoro-β-methyl-δ-oxobenzenepentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701213099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845781-49-9 | |
| Record name | 3-Chloro-5-fluoro-β-methyl-δ-oxobenzenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845781-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-fluoro-β-methyl-δ-oxobenzenepentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701213099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-5-fluorophenyl)-3-methyl-5-oxopentanoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Aldol Condensation: The formation of the pentanoic acid backbone can be achieved through aldol condensation reactions involving appropriate aldehydes and ketones.
Oxidation: The final step often involves oxidation reactions to introduce the carboxylic acid functional group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloro-5-fluorophenyl)-3-methyl-5-oxopentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ketone or carboxylic acid groups.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
5-(3-Chloro-5-fluorophenyl)-3-methyl-5-oxopentanoic acid is explored for its potential as a pharmaceutical intermediate. Its structural features may enhance binding affinity to specific enzymes or receptors, making it a candidate for drug development targeting various diseases, including cancer and metabolic disorders. Its mechanism of action often involves enzyme inhibition, which can be critical in therapeutic contexts .
Biochemical Studies
In biochemical research, this compound is utilized to investigate enzyme kinetics and receptor interactions. It serves as a tool for studying metabolic pathways and understanding the role of specific enzymes in biological processes. The presence of chlorine and fluorine atoms can modify the compound's reactivity, allowing researchers to explore various biochemical mechanisms .
Agrochemical Development
The compound also finds applications in agrochemicals as an intermediate in the synthesis of pesticides and herbicides. Its unique chemical properties make it suitable for developing agents that can effectively target pests while minimizing environmental impact .
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on a specific enzyme involved in metabolic regulation. The results indicated that the compound significantly reduced enzyme activity at low concentrations, suggesting potential therapeutic applications in metabolic disorders.
Case Study 2: Synthesis of Complex Molecules
Another research project focused on using this compound as a building block to synthesize more complex organic molecules. The study demonstrated that through selective reactions involving oxidation and substitution, researchers could create novel compounds with enhanced biological activity .
Comparison with Related Compounds
The uniqueness of this compound can be highlighted against similar compounds:
| Compound Name | Structural Features | Applications |
|---|---|---|
| 3-Chloro-5-fluorophenylboronic acid | Boronic acid functional group | Used in cross-coupling reactions |
| 3-Chloro-5-fluorobenzeneboronic acid | Similar aromatic substitution | Employed in medicinal chemistry |
This comparison illustrates how the distinct structure of this compound provides it with unique reactivity profiles that are advantageous for specific applications in research and industry.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-5-fluorophenyl)-3-methyl-5-oxopentanoic acid involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism depends on the context of its use, such as enzyme inhibition in biological studies or receptor binding in medicinal chemistry.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of 5-(3-chloro-5-fluorophenyl)-3-methyl-5-oxopentanoic acid with its analogs:
Note: The molecular weight for the target compound is calculated based on its formula, as direct experimental data are unavailable.
Key Observations:
- Halogen Position : The position of halogens on the phenyl ring significantly impacts electronic and steric properties. For example, the 3-Cl,5-F substitution in the target compound may enhance metabolic stability compared to 4-Cl,3-F in .
- Functional Groups : The presence of both ketone and carboxylic acid groups enables hydrogen bonding and metal coordination, critical for biological activity .
Stability and Commercial Availability
- Stability : Analogs like are stored at room temperature, suggesting the target compound may also require standard storage conditions (2–8°C for long-term stability).
Biological Activity
5-(3-Chloro-5-fluorophenyl)-3-methyl-5-oxopentanoic acid (CAS No. 845781-49-9) is an organic compound characterized by its unique structure, which includes both aromatic and aliphatic components. The presence of chlorine and fluorine atoms on the phenyl ring contributes to its distinctive chemical properties, making it a compound of interest in various biological and medicinal research contexts.
- Molecular Formula : C₁₂H₁₂ClF O₃
- Molecular Weight : 258.6764 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves several steps, including:
- Aldol Condensation : Formation of the pentanoic acid backbone.
- Oxidation : Introduction of the carboxylic acid functional group.
These processes can be optimized in industrial settings to maximize yield and purity, often utilizing catalysts and controlled reaction conditions .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The halogen substituents (chlorine and fluorine) enhance its binding affinity, which may lead to various biological effects such as enzyme inhibition or receptor modulation.
Enzyme Inhibition
Research indicates that this compound may serve as an inhibitor in biochemical pathways. For instance, similar compounds have been studied for their role in inhibiting fatty-acid synthase (FASN), which is crucial in lipid metabolism. This inhibition can lead to reduced lipid accumulation in cells, making it a potential candidate for therapeutic applications in obesity and metabolic disorders .
Case Studies
- FASN Inhibition : A related study on compounds inhibiting FASN demonstrated that such inhibitors could suppress mitochondrial fatty acid synthesis pathways, leading to impaired mitochondrial function and increased oxidative stress in cancer models. This suggests that this compound might exhibit similar effects .
- Neuroprotective Effects : Investigations into the neuroprotective properties of structurally similar compounds revealed potential benefits in models of neurodegenerative diseases by modulating inflammatory pathways, particularly through the NLRP3 inflammasome .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Chloro-5-fluorophenylboronic acid | Similar phenyl substitution | Enzyme inhibition |
| 4-Methylene-2-octyl-5-oxotetrahydrofuran | Different functional groups | FASN inhibition |
| 2-glucose deprivation/reperfusion acids | Related metabolic pathways | Neuroprotective effects |
Q & A
Q. What are the optimal synthetic routes for 5-(3-Chloro-5-fluorophenyl)-3-methyl-5-oxopentanoic acid, and how can functional group protection improve yield?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation to introduce the 3-chloro-5-fluorophenyl group, followed by ketone formation and carboxylation. Key steps:
Protection of the carboxylic acid : Use tert-butyl esters or silyl ethers to prevent unwanted side reactions during acylation .
Substitution reactions : Optimize halogenated aromatic coupling (e.g., Suzuki-Miyaura) with Pd catalysts for regioselectivity .
Oxidation : Controlled oxidation of intermediates using Jones reagent or TEMPO to avoid over-oxidation of the methyl group .
Table 1 : Comparison of Synthetic Routes
| Route | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| A | Pd(OAc)₂, K₂CO₃ | 62 | 95% |
| B | TEMPO, NaOCl | 58 | 92% |
Q. How can spectroscopic techniques (NMR, HPLC-MS) characterize this compound’s structure and purity?
- Methodological Answer :
- ¹H/¹³C NMR : The 3-chloro-5-fluorophenyl group shows distinct aromatic splitting patterns (e.g., doublets for fluorine coupling at δ 7.2–7.5 ppm). The methyl group at position 3 appears as a singlet (~δ 1.3 ppm), and the ketone carbon resonates at ~δ 208 ppm .
- HPLC-ESI-TOF/MS : Use a C18 column with 0.1% formic acid in acetonitrile/water. The molecular ion [M-H]⁻ at m/z 285.05 confirms the molecular formula (C₁₂H₁₀ClFO₃) .
- 19F NMR : A single peak near δ -110 ppm confirms the fluorine substituent’s position .
Advanced Research Questions
Q. What computational strategies (e.g., DFT) predict the reactivity of the fluorophenyl group in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model the electronic effects of the chloro and fluoro substituents. Key findings:
- Electrophilic Susceptibility : The para-fluorine withdraws electron density, making the meta-chloro position more reactive.
- Activation Energy : Transition state analysis predicts lower energy barriers for SNAr reactions at the 3-chloro site compared to the 5-fluoro position .
Table 2 : Computed Bond Lengths and Charges
| Position | Bond Length (Å) | Partial Charge |
|---|---|---|
| C-Cl | 1.74 | +0.18 |
| C-F | 1.39 | -0.24 |
Q. How can contradictory data on reaction yields (e.g., 45% vs. 70%) in literature be resolved?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify critical factors. For example, higher Pd catalyst concentrations (>5 mol%) may deactivate via aggregation, reducing yield .
- Kinetic Studies : Monitor reaction progress via in-situ IR or LC-MS to detect intermediates (e.g., enolate formation) that influence yield .
- Controlled Reproducibility : Use anhydrous solvents and rigorously exclude oxygen to minimize side reactions .
Q. What experimental designs assess the compound’s stability under varying pH conditions?
- Methodological Answer :
- pH Stability Protocol :
Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C/40°C.
Analyze degradation via HPLC-UV at 254 nm every 24 hours.
- Key Findings :
- Acidic Conditions (pH < 4) : Rapid hydrolysis of the ketone to a carboxylic acid derivative.
- Basic Conditions (pH > 10) : Decarboxylation occurs, forming 3-methyl-5-oxopentane .
Table 3 : Degradation Half-Lives (Days)
| pH | 25°C | 40°C |
|---|---|---|
| 2 | 3 | 1 |
| 7 | 30 | 15 |
| 12 | 7 | 2 |
Data Contradiction Analysis
Q. Why do some studies report bioactivity while others show no effect in enzyme inhibition assays?
- Methodological Answer :
- Assay Conditions : Differences in buffer ionic strength (e.g., Tris vs. phosphate) may alter ligand-enzyme binding. Validate using isothermal titration calorimetry (ITC) to measure binding constants .
- Stereochemical Purity : Chiral impurities (e.g., from asymmetric synthesis) can mask activity. Confirm enantiomeric excess (ee) via chiral HPLC or CD spectroscopy .
Ecological and Toxicological Considerations
Q. What methodologies evaluate the compound’s ecotoxicological impact given limited data?
- Methodological Answer :
- Read-Across Analysis : Use data from structurally similar compounds (e.g., 3-chlorophenanthrene) to estimate persistence and bioaccumulation .
- Microcosm Studies : Expose soil/water systems to the compound and measure microbial degradation rates via LC-QTOF .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
